molecular formula C11H13N3O3 B2800809 ethyl 2-ethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1174879-40-3

ethyl 2-ethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B2800809
CAS No.: 1174879-40-3
M. Wt: 235.243
InChI Key: IBCHTHBBPLADMG-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate is a chemical compound belonging to the class of pyrazolopyridines. These compounds are characterized by their fused pyrazole and pyridine rings, which contribute to their unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-ethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the following steps:

  • Formation of the Pyrazole Ring: The initial step involves the cyclization of an appropriate hydrazine derivative with a β-keto ester to form the pyrazole ring.

  • Introduction of the Pyridine Ring: Subsequent steps include the formation of the pyridine ring through a series of reactions, such as condensation and cyclization.

  • Esterification: The final step involves the esterification of the carboxylic acid group to produce the ethyl ester derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to enhance yield and purity. Large-scale production may also employ continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-ethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.

  • Reduction: Reduction reactions can reduce the pyridine ring, leading to the formation of different reduced derivatives.

  • Substitution: Substitution reactions can introduce various functional groups at different positions on the pyrazolopyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Ethyl 2-ethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound and its derivatives have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals, particularly in the treatment of various diseases.

  • Industry: It is used in the chemical industry for the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Ethyl 3-methyl-6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate

  • Ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate

Uniqueness: Ethyl 2-ethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific structural features, such as the presence of the ethyl group at the 2-position and the oxo group at the 6-position. These structural elements contribute to its distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 2-ethyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-3-14-6-8-7(11(16)17-4-2)5-9(15)12-10(8)13-14/h5-6H,3-4H2,1-2H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCHTHBBPLADMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=CC(=O)NC2=N1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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